DL-Methionine-2-d1 DL-Methionine-2-d1
Brand Name: Vulcanchem
CAS No.: 67866-74-4
VCID: VC2855654
InChI: InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D
SMILES: CSCCC(C(=O)O)N
Molecular Formula: C5H11NO2S
Molecular Weight: 150.22 g/mol

DL-Methionine-2-d1

CAS No.: 67866-74-4

Cat. No.: VC2855654

Molecular Formula: C5H11NO2S

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

DL-Methionine-2-d1 - 67866-74-4

Specification

CAS No. 67866-74-4
Molecular Formula C5H11NO2S
Molecular Weight 150.22 g/mol
IUPAC Name 2-amino-2-deuterio-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D
Standard InChI Key FFEARJCKVFRZRR-QYKNYGDISA-N
Isomeric SMILES [2H]C(CCSC)(C(=O)O)N
SMILES CSCCC(C(=O)O)N
Canonical SMILES CSCCC(C(=O)O)N

Introduction

Chemical Structure and Properties

DL-Methionine-2-d1 is a deuterated variant of DL-methionine, with the molecular formula C5H10DNO2S . The compound has a molecular weight of 150.22 g/mol, slightly higher than standard DL-methionine (149.21 g/mol) due to the deuterium atom replacing hydrogen at the alpha carbon position . Its structure can be represented as CH3SCH2CH2CD(NH2)COOH, where 'D' indicates the deuterium atom .

The compound is officially known by its IUPAC name 2-amino-2-deuterio-4-methylsulfanylbutanoic acid and is identified by CAS Registry Number 67866-74-4 . It is derived from DL-methionine, which is recognized for its oxidative stress defense properties and applications in animal nutrition .

Table 1: Physical and Chemical Properties of DL-Methionine-2-d1

PropertyValue
CAS Number67866-74-4
Molecular FormulaC5H10DNO2S
Molecular Weight150.22 g/mol
IUPAC Name2-amino-2-deuterio-4-methylsulfanylbutanoic acid
SMILES[2H]C(N)(CCSC)C(=O)O
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D
Physical StateSolid
Storage TemperatureRoom Temperature
Isotopic Enrichment98 atom % D
Chemical PurityMinimum 98%

Research Applications

Metabolic Studies

The deuterium labeling in DL-Methionine-2-d1 makes it particularly valuable as a tracer in metabolic investigations. Researchers can use this compound to:

  • Track methionine metabolism through various biological pathways

  • Study protein synthesis and turnover rates

  • Investigate methionine's role in one-carbon metabolism

  • Examine conversion pathways to other sulfur-containing metabolites

The stable isotope nature of deuterium provides significant advantages over radioactive tracers, allowing for longer-term studies without radiation safety concerns .

Pharmacokinetic Applications

In pharmaceutical research, DL-Methionine-2-d1 serves as an important tool for understanding drug metabolism and disposition. Stable isotopes like this are commonly used to track the metabolism and pharmacokinetics of drugs and nutrients in biological systems .

Deuteration has gained significant attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs, making compounds like DL-Methionine-2-d1 valuable in drug development research . The slight mass difference introduced by the deuterium atom allows researchers to distinguish between the administered compound and endogenous methionine using mass spectrometry techniques.

Analytical Chemistry

In analytical chemistry, DL-Methionine-2-d1 serves as:

  • An internal standard for quantitative analysis via mass spectrometry

  • A reference compound for metabolomic studies

  • A calibration standard for amino acid analysis

  • A tool for investigating isotope effects on chromatographic separation

The compound's defined isotopic composition makes it valuable for developing and validating analytical methods for methionine quantification in complex biological matrices.

Comparison with Other Deuterated Methionine Variants

DL-Methionine-2-d1 is one of several deuterated forms of methionine used in research. Another notable variant is DL-Methionine-d4 (CAS: 93709-61-6), which contains four deuterium atoms typically at positions 3,3,4,4 of the methionine structure .

Table 2: Comparison of Deuterated Methionine Variants

PropertyDL-Methionine-2-d1DL-Methionine-d4
CAS Number67866-74-493709-61-6
Molecular FormulaC5H10DNO2SC5H7D4NO2S
Molecular Weight150.22 g/mol153.24 g/mol
Deuterium PositionsPosition 2 (alpha carbon)Positions 3,3,4,4
ApplicationsStudies of alpha carbon reactions (e.g., transamination)Side-chain metabolism studies

The choice between these deuterated variants depends on the specific metabolic pathway or reaction being investigated. DL-Methionine-2-d1, with its single deuterium at the alpha carbon position, is particularly useful for studying reactions that involve this carbon, such as transamination and decarboxylation processes.

SpecificationTypical Value
Isotopic Enrichment98 atom % D
Chemical Purity≥98%
FormNeat solid
Storage ConditionsRoom temperature
Shipping ClassificationNon-hazardous for transport
Synonyms(±)-2-Amino-4-(methylthio)butyric Acid-2-d1; H-DL-Met-OH-2-d1

When purchasing DL-Methionine-2-d1 for research purposes, it is important to verify both the isotopic enrichment and chemical purity to ensure reliable experimental results .

Future Research Directions

The continued advancement of analytical technologies, particularly mass spectrometry and NMR spectroscopy, is likely to expand the applications of deuterium-labeled compounds like DL-Methionine-2-d1. Potential future research directions include:

  • Investigation of methionine metabolism in disease states using tracer methodology

  • Development of new therapeutic approaches based on methionine metabolism

  • Exploration of kinetic isotope effects on enzymatic reactions involving methionine

  • Integration of deuterated methionine in multi-tracer metabolic flux analysis

  • Application in personalized nutrition studies examining individual variations in methionine metabolism

As metabolomics and tracer methodology become more sophisticated, compounds like DL-Methionine-2-d1 will likely play increasingly important roles in understanding fundamental biological processes and developing new therapeutic approaches.

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